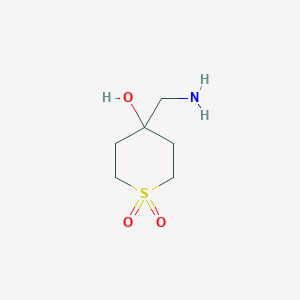

4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .

Synthesis Analysis

The synthesis of aminomethyl compounds often involves alkylation, esterification, and other alkylation steps . The specific synthesis pathway would depend on the exact structure of the compound.Molecular Structure Analysis

Aminomethyl compounds typically have a nitrogen atom attached to a methylene group, which is then attached to the rest of the molecule. The exact structure would depend on the other functional groups present in the molecule .Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions, including Ullmann coupling reactions . They can also react with CO2 to form carbamates .Physical And Chemical Properties Analysis

Aminomethyl compounds have a variety of physical and chemical properties, depending on their specific structure. Some general properties include a certain degree of polarity due to the presence of the amino group, and reactivity with acids and bases .Applications De Recherche Scientifique

Inhibitors of Glycolic Acid Oxidase

A study by Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds, which include structures similar to 4-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione, showed significant inhibition of GAO in vitro, particularly those with large lipophilic substituents. This suggests potential applications in controlling oxalate levels in the body, relevant for conditions like ethylene glycol poisoning or hyperoxaluria (Rooney et al., 1983).

Synthesis of Organic Ligands

Kabirifard et al. (2020) demonstrated the use of compounds structurally related to this compound in synthesizing organic ligands. These ligands, derived from reactions with N-nucleophiles, highlight the versatility of such compounds in organic synthesis, potentially leading to new materials with varied industrial and pharmaceutical applications (Kabirifard et al., 2020).

Indicator for Acid-Base Titration

A study by Pyrko (2021) focused on synthesizing a 10-hydroxydecahydroacridine-1,8-dione derivative, closely related to this compound. This compound was proposed as an indicator for acid-base titration due to its distinct color change in different pH environments, demonstrating its potential as a useful tool in analytical chemistry (Pyrko, 2021).

Biological Activity Studies

The research on thieno[2,3-d]pyrimidine-2,4-dione derivatives by Guo et al. (2003) is another example where structurally related compounds to this compound were studied for their biological activity. These compounds were investigated as potential human GnRH receptor antagonists, suggesting applications in treating reproductive diseases (Guo et al., 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(aminomethyl)-1,1-dioxothian-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c7-5-6(8)1-3-11(9,10)4-2-6/h8H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNUGNWFUYANAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)

![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)